CYP3A4 Inhibition: Quantified Potency Relative to Structural Analogs
1-(3,4-Dimethylbenzyl)-1H-benzimidazole exhibits a defined inhibitory profile against the major drug-metabolizing enzyme CYP3A4. In a time-dependent inhibition assay using human liver microsomes with midazolam as the probe substrate, this compound demonstrated an IC50 value of 5.00 µM after a 5-minute preincubation [1]. In contrast, a structurally related compound with a benzoyl linker, 1-(3,4-dimethylbenzoyl)-1H-benzimidazole (cid_741948), showed a significantly higher IC50 of 16.9 µM under comparable assay conditions, representing a 3.4-fold difference in potency [2]. This indicates that the benzyl-linked compound has a stronger potential for CYP3A4 interaction.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 5.00 µM (5,000 nM) |
| Comparator Or Baseline | 1-(3,4-dimethylbenzoyl)-1H-benzimidazole: 16.9 µM (16,900 nM) |
| Quantified Difference | 3.4-fold lower IC50 (more potent) |
| Conditions | Human liver microsomes, midazolam substrate, 5 min preincubation |
Why This Matters
This 3.4-fold difference in CYP3A4 inhibitory potency is critical for studies involving drug-drug interaction potential or hepatic metabolism profiling, directly impacting the choice of compound for ADME-Tox assays.
- [1] BindingDB. BDBM50153598: CHEMBL3775828 - Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. IC50: 5.00E+3 nM. Available at: https://www.bindingdb.org/bind/ByChEMBL.jsp?chembl_id=CHEMBL3775828 View Source
- [2] BindingDB. BDBM47899: 1-(3,4-dimethylbenzoyl)-1H-benzimidazole (cid_741948) - CYP3A4 inhibition. IC50: 1.69E+4 nM. Available at: https://www.bindingdb.org/bind/BDBM47899 View Source
